molecular formula C19H16O3 B14381345 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 88639-69-4

3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B14381345
CAS No.: 88639-69-4
M. Wt: 292.3 g/mol
InChI Key: OXWPSCCYEZBLCN-UHFFFAOYSA-N
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Description

3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione is a heterocyclic compound that features a pyran ring fused with a dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanol with methyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diphenylmethyl)-5-methyl-2H-pyran-2,4(3H)-dione
  • 3-(Diphenylmethyl)-6-ethyl-2H-pyran-2,4(3H)-dione
  • 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-trione

Uniqueness

3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its specific substitution pattern on the pyran ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

88639-69-4

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

3-benzhydryl-6-methylpyran-2,4-dione

InChI

InChI=1S/C19H16O3/c1-13-12-16(20)18(19(21)22-13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17-18H,1H3

InChI Key

OXWPSCCYEZBLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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